Dienestrol's strong estrogenic activity makes it a potential tool for studying endocrine disruption, a phenomenon where environmental chemicals interfere with hormonal systems. Researchers have used dienestrol to investigate its effects on various aspects of reproduction in fish and other wildlife, helping to understand the potential impact of environmental estrogens.
Studies have compared the biological activity of dienestrol with other estrogens, such as diethylstilbestrol (DES). This helps researchers understand the structure-activity relationships of estrogenic compounds.
Some early studies explored dienestrol's potential for treating certain cancers, but these investigations were discontinued due to safety concerns and the emergence of more effective therapies [].
Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. Its chemical structure can be described by the molecular formula and a molecular weight of approximately 266.34 g/mol. The compound is characterized by its unique arrangement of double bonds and hydroxyl groups, which contribute to its biological activity. Dienestrol exhibits a higher affinity for estrogen receptors compared to estradiol, with approximately 223% and 404% of estradiol's affinity at the estrogen receptor alpha and beta, respectively . It was introduced in the United States in 1947 under various brand names, including Synestrol and Cycladiene.
Dienestrol acts as an estrogen receptor agonist []. It binds to estrogen receptors (ERα and ERβ) in target tissues, mimicking the effects of natural estrogens. This binding triggers a cascade of cellular responses that can influence various physiological processes. However, the specific mechanisms underlying these effects require further research.
Dienestrol use has been associated with significant safety concerns, leading to its withdrawal in many countries []. Here are some key points:
Dienestrol functions primarily as an estrogen agonist. It binds to estrogen receptors in target tissues, such as the female reproductive tract and mammary glands, initiating gene transcription that leads to various physiological effects. These include:
Dienestrol can be synthesized through several methods:
Dienestrol has been used for several medical applications:
Dienestrol has been studied for its interactions with various drugs and biological molecules:
Dienestrol shares structural similarities with other synthetic estrogens. Here are some comparable compounds:
Compound Name | Molecular Formula | Affinity (ERα) | Affinity (ERβ) |
---|---|---|---|
Diethylstilbestrol | C18H20O2 | 100% | 100% |
Estradiol | C18H24O2 | 100% | 100% |
Tamoxifen | C26H29NO | 30% | 0% |
Raloxifene | C26H25NO3S | 0.1% | 0.5% |
Dienestrol is unique due to its enhanced binding affinity for estrogen receptors compared to many other synthetic estrogens. Its structural characteristics allow it to interact differently with biological systems, potentially leading to distinct therapeutic effects and side effects.
The synthesis of dienestrol represents a significant milestone in the development of non-steroidal estrogens, building upon the foundational work that led to the discovery of diethylstilbestrol and related compounds in the 1930s. The historical development of synthetic pathways for non-steroidal estrogens emerged from the need to create more accessible and potent estrogenic compounds compared to natural hormones [1] [2].
During the 1930s, scientists successfully isolated and characterized natural estrogen hormones, including estrone, estradiol, estriol, equilin, and equilenin [3]. This breakthrough discovery motivated researchers to develop synthetic alternatives with similar biological activity but improved pharmacological properties. The early synthetic approaches focused on creating compounds that retained the essential phenolic structure necessary for estrogenic activity while offering advantages in terms of oral bioavailability and metabolic stability [4] [1].
The initial synthetic pathways for dienestrol and related stilbestrol compounds were developed through condensation reactions involving aromatic aldehydes and phenolic precursors. These early methods, established between 1935 and 1940, typically achieved yields of 30-50% and were primarily suitable for laboratory-scale synthesis [3]. The Schering company played a pivotal role in advancing these synthetic methodologies, introducing industrial-scale processes by 1947 that achieved improved yields of 60-75% [5].
The historical synthesis of dienestrol involved several key approaches. The condensation method utilized aromatic aldehydes and ketones as starting materials, proceeding through aldol-type condensations followed by dehydration reactions. This approach was particularly valuable during the 1940s and 1950s, achieving yields of 45-65% on pilot scale operations. Reductive methods, developed in the 1950s and 1960s, employed various reducing agents and catalysts to convert intermediate compounds to the final dienestrol product, with yields ranging from 55-70% [6].
The development of these historical pathways was significantly influenced by the concurrent advancement in steroid chemistry and the growing understanding of structure-activity relationships in estrogenic compounds [7]. The recognition that natural estrogens contained a phenanthrene nucleus guided synthetic chemists to prepare derivatives that maintained essential structural features while offering improved synthetic accessibility [3].
The introduction of 2-iodoxybenzoic acid (IBX) as an oxidizing agent represents a major advancement in the modern synthesis of dienestrol and related catechol derivatives. This hypervalent iodine reagent has revolutionized the preparative-scale synthesis of catechols from phenolic estrogens, offering superior regioselectivity and efficiency compared to traditional oxidation methods [8] [9].
The IBX-mediated synthesis of dienestrol catechols follows a well-established mechanistic pathway involving the formation of quinone intermediates followed by in situ reduction to catechols. The process begins with the formation of a phenolate complex between IBX and the phenolic substrate, followed by ligand exchange and subsequent redox processes that reduce iodine(V) to iodine(III) [10] [11]. This mechanism has been extensively studied using density functional theory calculations, which have elucidated the electronic structure requirements for successful oxidation.
For dienestrol synthesis, the IBX method requires protection of one phenolic ring as a methyl ether to achieve selective monocatechol formation. The protected dienestrol monomethyl ether is treated with stoichiometric amounts of IBX in dimethylformamide at room temperature for 1 hour, followed by treatment with 1 M aqueous ascorbic acid solution to reduce the intermediate quinone to the corresponding catechol [8] [9]. This process achieves yields exceeding 70% for the catechol formation step.
The regioselectivity of IBX oxidation is particularly remarkable, as it represents a double oxidation process where a hydroxyl group is regioselectively installed at the ortho position, and the resulting catechol intermediate is subsequently oxidized to the quinone [11]. The mechanism involves the formation of an iodine(V) intermediate that intramolecularly delivers oxygen to the most nucleophilic and least congested ortho site on the phenol ring, with concurrent reduction of iodine(V) to iodine(III).
The preparative-scale advantages of IBX oxidation include its mild reaction conditions, high regioselectivity, and compatibility with various functional groups present in complex estrogen derivatives. The method has been successfully applied to both natural estrogens (estrone and estradiol) and synthetic estrogens (diethylstilbestrol and dienestrol), achieving overall yields of 79% for natural estrogens and over 70% for synthetic estrogens [8] [9].
The protection-deprotection methodology represents a crucial aspect of dienestrol synthesis, particularly when selective functionalization of specific phenolic positions is required. The strategy involves temporary masking of reactive phenolic groups to prevent unwanted side reactions during synthetic transformations, followed by controlled removal of protecting groups to reveal the desired product [12] [13].
Methyl ether protection has emerged as the most widely used strategy for phenolic protection in dienestrol synthesis. The formation of methyl ethers is typically accomplished using methyl iodide in the presence of a base such as potassium carbonate or sodium hydride [13]. This protection strategy is particularly valuable because methyl ethers are stable under a wide range of reaction conditions while being selectively removable under specific conditions.
The mechanism of methyl ether formation involves nucleophilic attack of the phenoxide anion on the methyl iodide, resulting in the formation of the methyl ether bond. The reaction proceeds through an SN2 mechanism, making it highly efficient for primary alkyl halides like methyl iodide. The selectivity can be controlled by adjusting the stoichiometry of reagents and reaction conditions, allowing for the preparation of monomethyl ethers when desired [13].
Deprotection of methyl ethers in dienestrol synthesis is most commonly achieved using boron tribromide (BBr₃) in dichloromethane solution. The mechanism of BBr₃-mediated demethylation involves the formation of an ether adduct followed by charged intermediate formation and subsequent nucleophilic attack [14] [15]. Recent mechanistic studies have revealed that one equivalent of BBr₃ can cleave up to three equivalents of methyl ether through a three-cycle mechanism, making the process highly efficient.
The BBr₃ demethylation process begins with the formation of a Lewis acid-base adduct between BBr₃ and the methyl ether oxygen. This is followed by the loss of bromide to form charged intermediates, with BBr₄⁻ acting as a more potent nucleophile than free bromide. The nucleophilic attack of BBr₄⁻ on the methyl group cleaves the carbon-oxygen bond, producing methyl bromide and the corresponding phenol [14] [15].
Alternative protection strategies include benzyl ethers, which can be removed by catalytic hydrogenation, and more specialized protecting groups like tetrafluoropyridyl (TFP) groups, which can be cleaved under mild conditions using nucleophilic reagents [16]. The choice of protecting group depends on the specific synthetic requirements and the compatibility with other functional groups present in the molecule.
Catalytic hydrogenation plays a fundamental role in the synthesis of dienestrol derivatives, particularly in the preparation of reduced analogs and the modification of unsaturated systems. The technique has been extensively applied to the reduction of the carbon-carbon double bond in dienestrol to produce hexestrol derivatives, which exhibit different biological activities and pharmacological properties [8] [17].
The hydrogenation of dienestrol catechols protected at one ring has been successfully achieved using palladium on carbon (Pd/C) as the catalyst. The reaction typically employs 5 mol% Pd/C in tetrahydrofuran under a hydrogen atmosphere at room temperature for 24 hours, achieving yields of 90% for the reduction of the central double bond to produce hexestrol derivatives [8] [9]. This transformation is particularly valuable as it provides access to saturated analogs with altered biological activities.
The mechanism of catalytic hydrogenation involves the adsorption of both hydrogen and the alkene substrate onto the catalyst surface, followed by sequential transfer of hydrogen atoms to the carbon-carbon double bond. The stereochemistry of the reduction can be controlled through the choice of catalyst and reaction conditions, with palladium catalysts generally providing syn-addition of hydrogen atoms [17].
For more complex dienestrol derivatives containing conjugated diene systems, specialized catalysts such as rhodium complexes with chiral ligands (Rh-DuPHOS) have been employed to achieve highly regio- and enantioselective hydrogenation. These catalysts can achieve conversions exceeding 95% with excellent enantioselectivities, making them valuable for the synthesis of optically active derivatives [18].
The scope of catalytic hydrogenation in dienestrol synthesis extends beyond simple alkene reduction. The technique has been applied to the selective reduction of aromatic rings, the reduction of carbonyl groups, and the removal of benzyl protecting groups. Each application requires careful selection of catalyst, solvent, and reaction conditions to achieve the desired selectivity and yield [19] [20].
Recent advances in catalytic hydrogenation include the development of heterogeneous catalysts with improved activity and selectivity, as well as the application of flow chemistry techniques for continuous hydrogenation processes. These developments have made catalytic hydrogenation more efficient and environmentally friendly, supporting the preparative-scale synthesis of dienestrol derivatives [17].
Dienestrol exhibits well-defined melting characteristics that have been extensively studied through experimental methods. The melting point determination reveals values ranging from 224°C to 234°C depending on the crystallization conditions and purity of the sample [1] [2] [3]. The most frequently reported melting point is 228°C, as determined through standardized melting point apparatus measurements [1]. Recrystallization from dilute alcohol yields crystals with a melting point of 233-234°C, as documented in synthetic preparation studies [3].
The compound demonstrates the existence of polymorphic forms, evidenced by the variation in melting point ranges observed across different studies. Computational predictions using the Aqueous Solubility Prediction Method estimate a melting point of 227.5°C (500.65 K), which aligns closely with experimental observations [4] [5]. These variations suggest the presence of different crystalline forms or polymorphs that exhibit distinct thermal behaviors.
Crystal structure analysis has revealed that dienestrol can exist in multiple conformational states, with the E,E configuration being the most thermodynamically stable form [6] [7]. The crystalline structure exhibits typical characteristics of stilbene derivatives, with the phenolic hydroxyl groups participating in intermolecular hydrogen bonding networks that stabilize the crystal lattice [8].
The vapor pressure behavior of dienestrol follows typical patterns for organic compounds with similar molecular weights and structures. Computational estimates using the Joback method predict a normal boiling point of 560.77°C (833.92 K), indicating relatively low vapor pressure at ambient conditions [4] [5]. The heat of vaporization is calculated to be 86.32 kJ/mol, reflecting the strong intermolecular forces present in the compound [4] [5].
Sublimation characteristics are influenced by the compound's molecular structure and intermolecular interactions. The presence of hydroxyl groups capable of hydrogen bonding contributes to elevated sublimation temperatures compared to non-polar compounds of similar molecular weight. The critical temperature is estimated at 1094.51 K with a critical pressure of 2853.57 kPa, indicating the compound's thermal stability limits [4] [5].
The vapor pressure behavior is particularly relevant for analytical applications involving gas chromatography or thermal desorption methods. At typical laboratory temperatures, dienestrol exhibits minimal volatility, requiring elevated temperatures for vapor-phase analysis techniques.
The partition coefficient behavior of dienestrol demonstrates its lipophilic character, with LogP values ranging from 4.605 to 5.18 depending on the computational method employed [9] [4] [10]. The Crippen method yields a LogP value of 4.605, while ALOGPS calculations provide a value of 5.18 [9] [4]. These values indicate strong preference for organic phases over aqueous environments.
The water solubility, expressed as LogS, consistently falls within the range of -4.33 to -4.95 mol/L across different estimation methods [9] [4]. This corresponds to extremely limited aqueous solubility, with experimental measurements confirming solubility values of approximately 3.0 mg/L at 37°C [3]. The poor water solubility is attributed to the hydrophobic nature of the stilbene backbone combined with limited hydrogen bonding capacity relative to the molecular size.
In organic solvents, dienestrol exhibits markedly different behavior. The compound shows good solubility in chloroform and moderate solubility in alcohols [11] [3]. Dimethyl sulfoxide, ethyl acetate, and methanol support only slight solubility, while the compound remains practically insoluble in purely aqueous systems [3].
The aqueous solubility limitations of dienestrol stem from its predominantly hydrophobic molecular structure. The calculated polar surface area of 40.46 Ų is relatively small compared to the total molecular surface area, limiting water-molecule interactions [9]. The compound's pKa value of 9.21±0.15 indicates that under physiological pH conditions, the phenolic groups remain largely protonated, further reducing water solubility [9] [3].
Cosolvent effects have been investigated to enhance the apparent solubility of dienestrol in aqueous systems. Alcohol-water mixtures demonstrate improved dissolution characteristics compared to pure water [3]. The cosolvent effect follows typical patterns observed for hydrophobic compounds, where the addition of organic cosolvents reduces the unfavorable entropy of cavity formation in the aqueous phase.
The mechanism of cosolvent enhancement involves preferential solvation by the organic component and reduction of water-structure around the hydrophobic regions of the molecule [13]. The effectiveness of different cosolvents varies based on their ability to interact with both the aromatic system and the hydroxyl functional groups of dienestrol.
Traveling wave ion mobility spectrometry analysis of dienestrol provides detailed structural information through collision cross-section measurements. The collision cross-section values for different ion species have been experimentally determined using calibration with polyalanine and drug standards [14] [15].
The protonated molecular ion [M+H]⁺ exhibits a collision cross-section of 158.78 Ų, reflecting the compact gas-phase conformation of the protonated species [14] [15]. Sodium and potassium adducts show increased cross-sections of 161.82 Ų and 163.37 Ų respectively, indicating expansion of the ion structure upon metal coordination [14] [15]. The dehydrated protonated ion [M+H-H₂O]⁺ demonstrates the smallest cross-section at 152.11 Ų, consistent with the loss of water leading to a more compact structure [14] [15].
These collision cross-section values provide insight into the gas-phase conformational behavior of dienestrol under different ionization conditions. The relatively small differences between the various ion forms suggest that the core molecular structure remains largely unchanged, with metal coordination and dehydration producing only minor conformational adjustments.
The traveling wave methodology enables separation of dienestrol from structurally similar compounds based on subtle differences in gas-phase ion mobility. This capability is particularly valuable for analytical applications where chromatographic separation may be insufficient for complete resolution of closely related structures.
Computational chemistry approaches have provided valuable predictions for dienestrol properties that generally show good agreement with experimental observations. Density functional theory calculations have been employed to investigate electronic properties, molecular geometry, and energetic parameters [16] [17] [18].
The calculated molecular weight of 266.340 g/mol matches experimental determinations within measurement uncertainty [19] [20] [14]. Computational melting point predictions using the Aqueous Solubility Prediction Method yield 227.5°C, which falls within the experimental range of 224-234°C [4] [5]. This agreement validates the computational approach for predicting thermal properties of stilbene derivatives.
LogP predictions demonstrate reasonable correlation with experimental values, though some variation exists between different computational methods. The Crippen method prediction of 4.605 compares favorably with experimental ranges, while ALOGPS estimates of 5.18 represent the upper bound of observed values [9] [4] [10]. This variation reflects the challenges in accurately modeling the complex solvation behavior of molecules containing both aromatic and phenolic functionalities.
Quantum chemical calculations have provided insights into the electronic structure and bonding characteristics of dienestrol. Molecular orbital analysis reveals the distribution of electron density and identifies sites most likely to participate in chemical interactions [16] [17]. These calculations support experimental observations regarding the compound's reactivity patterns and binding affinities.
The heat capacity predictions using the Joback method show systematic temperature dependence, with values increasing from 636.41 J/mol×K at 833.92 K to 729.53 J/mol×K at 1094.51 K [4] [5]. While direct experimental validation of these high-temperature properties is limited, the predictions provide valuable thermodynamic data for process design and safety assessments.
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